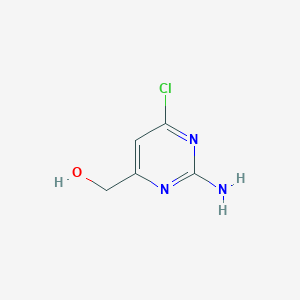
(2-amino-6-chloropyrimidin-4-yl)methanol
Descripción general
Descripción
(2-amino-6-chloropyrimidin-4-yl)methanol is a pyrimidine derivative, a class of compounds known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 2 and a chlorine atom at position 6 in this compound makes it a valuable intermediate in the synthesis of various pharmacologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-6-chloropyrimidin-4-yl)methanol typically involves the reaction of 2-amino-4,6-dichloropyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom at position 4 is replaced by a hydroxymethyl group. The reaction is usually carried out in a mixture of water and methanol at room temperature, with sodium hydroxide as the base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(2-amino-6-chloropyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
Oxidation: (2-amino-6-chloropyrimidin-4-yl)formaldehyde or (2-amino-6-chloropyrimidin-4-yl)carboxylic acid.
Reduction: (2-amino-6-chloropyrimidin-4-yl)methanamine.
Substitution: (2-amino-6-alkoxypyrimidin-4-yl)methanol.
Aplicaciones Científicas De Investigación
(2-amino-6-chloropyrimidin-4-yl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-amino-6-chloropyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine atom at position 6 enhances the compound’s binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group at position 6 instead of a hydroxymethyl group.
2-amino-6-chloropurine: Contains a purine ring instead of a pyrimidine ring.
(2-amino-6-chloropyrimidin-4-yl)cyanamide: Contains a cyanamide group instead of a hydroxymethyl group.
Uniqueness
(2-amino-6-chloropyrimidin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile intermediate in the synthesis of various bioactive compounds .
Propiedades
IUPAC Name |
(2-amino-6-chloropyrimidin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNCJDVMZXVRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














